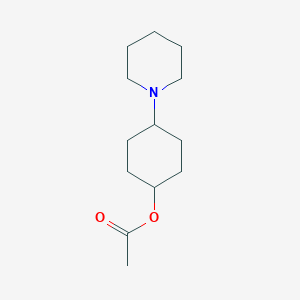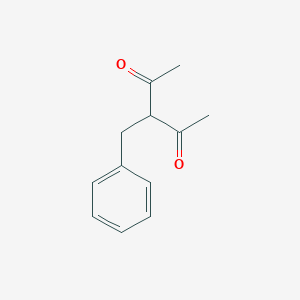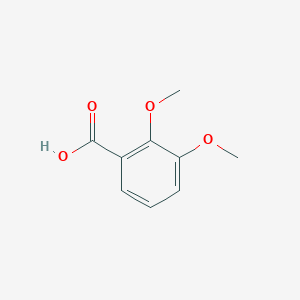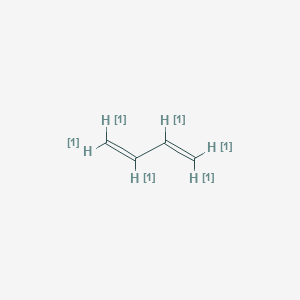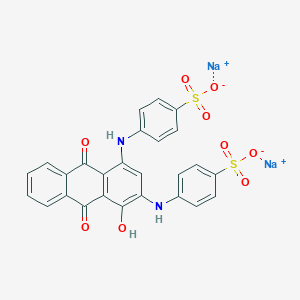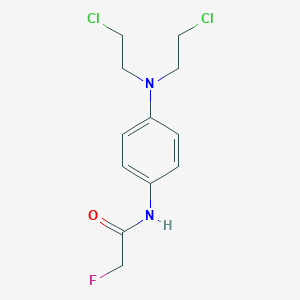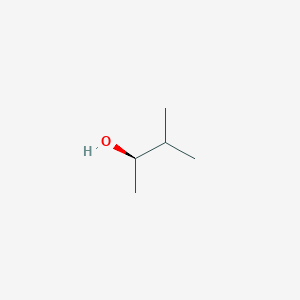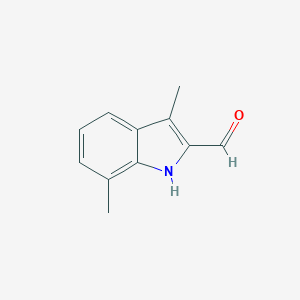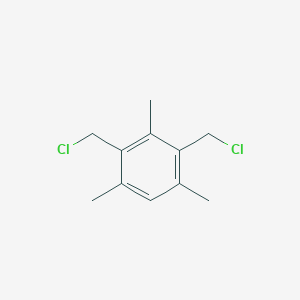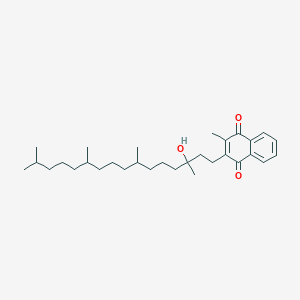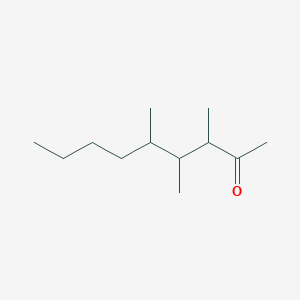
Trimethyl nonanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl nonanone, also known as TMO, is a chemical compound that belongs to the family of ketones. It is a colorless, clear liquid with a fruity odor. TMO has been widely used in various fields, including scientific research, as it has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of Trimethyl nonanone is not fully understood. However, it is believed that Trimethyl nonanone interacts with the olfactory receptors in the nose, which are responsible for detecting odors. Trimethyl nonanone has a high affinity for the olfactory receptors, which makes it a useful tool for the identification of VOCs.
Efectos Bioquímicos Y Fisiológicos
Trimethyl nonanone has been shown to have a low toxicity profile and is considered safe for use in scientific research. However, prolonged exposure to Trimethyl nonanone can cause irritation to the eyes, skin, and respiratory tract. Trimethyl nonanone has not been shown to have any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethyl nonanone has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. Trimethyl nonanone has a high purity level, which makes it a reliable reference standard in GC-MS. However, the limitations of Trimethyl nonanone include its relatively high cost and limited solubility in water.
Direcciones Futuras
For the use of Trimethyl nonanone in scientific research include the development of new odor sensors and the use of Trimethyl nonanone as a flavor and fragrance ingredient.
Métodos De Síntesis
Trimethyl nonanone can be synthesized through various methods, including the oxidation of nonane or the reaction of nonanoyl chloride with trimethyl aluminum. The most common method of synthesis is the reaction of nonanoyl chloride with trimethyl aluminum in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Trimethyl nonanone has been widely used in scientific research, especially in the field of analytical chemistry. Trimethyl nonanone is used as a reference standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of volatile organic compounds (VOCs). Trimethyl nonanone is also used as a flavor and fragrance ingredient in the food industry.
Propiedades
Número CAS |
1331-50-6 |
|---|---|
Nombre del producto |
Trimethyl nonanone |
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
3,4,5-trimethylnonan-2-one |
InChI |
InChI=1S/C12H24O/c1-6-7-8-9(2)10(3)11(4)12(5)13/h9-11H,6-8H2,1-5H3 |
Clave InChI |
PKNKULBDCRZSBT-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C(C)C(C)C(=O)C |
SMILES canónico |
CCCCC(C)C(C)C(C)C(=O)C |
Sinónimos |
2,6,8-TRIMETHYL-4-NONANONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



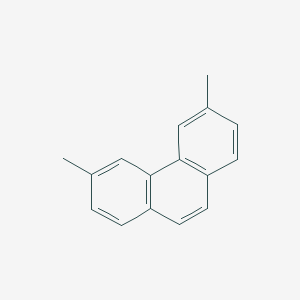
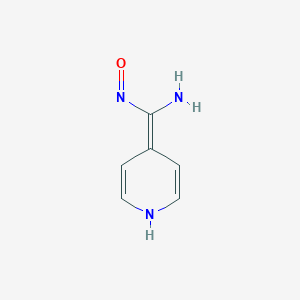
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)
